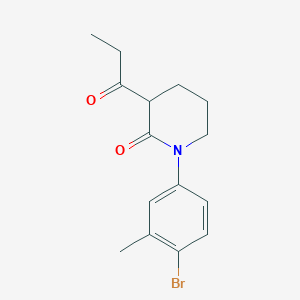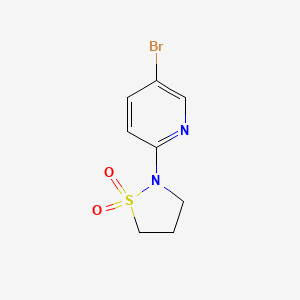
2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that features a bromopyridine moiety attached to a thiazolidine-1,1-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-bromopyridine with thiazolidine-1,1-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiazolidine-1,1-dione moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the thiazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
(5-Bromopyridin-2-yl)methanol: This compound features a similar bromopyridine moiety but with a hydroxymethyl group instead of the thiazolidine ring.
2-(5-Bromopyridin-2-yl)acetonitrile: Another similar compound with a nitrile group in place of the thiazolidine ring.
Uniqueness
2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of both the bromopyridine and thiazolidine-1,1-dione moieties
特性
分子式 |
C8H9BrN2O2S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-2-3-8(10-6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 |
InChIキー |
AJBIPEURNYHZFF-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)C1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251608.png)

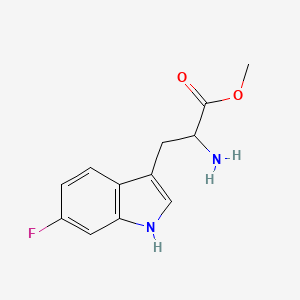
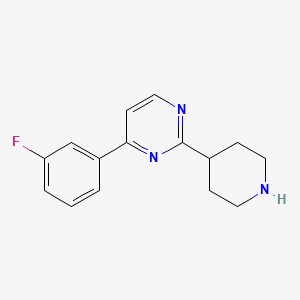

![2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13251634.png)
![4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13251635.png)
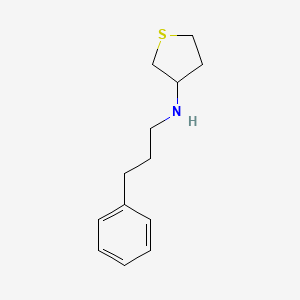
![4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13251652.png)

![2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide](/img/structure/B13251671.png)

![1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
